
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of certain enzymes and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one involves inhibition of DHODH and JAK. By inhibiting these enzymes, the compound prevents the synthesis of pyrimidine nucleotides and modulates immune responses, respectively. This makes it a potential candidate for the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which can result in decreased cell proliferation and DNA and RNA synthesis. Inhibition of JAK can modulate immune responses, leading to potential therapeutic applications in autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one is its potent inhibition of DHODH and JAK. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations is its synthetic nature, which can make it difficult to obtain in large quantities for lab experiments.
Zukünftige Richtungen
There are several future directions for research related to 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one involves a multi-step process. The starting material is 2,2-dimethylcyclopropanecarboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 1-methyl-4-hydrazinylpyrazole to form the hydrazone intermediate. The final step involves cyclization of the hydrazone intermediate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of certain enzymes, including dihydroorotate dehydrogenase (DHODH) and Janus kinase (JAK). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. JAK is a family of enzymes that play a key role in the regulation of immune responses.
Eigenschaften
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2)5-9(13)12-15-10(4-11(18)16-12)8-6-14-17(3)7-8/h4,6-7,9H,5H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYZZIQHMLMVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=NC(=CC(=O)N2)C3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
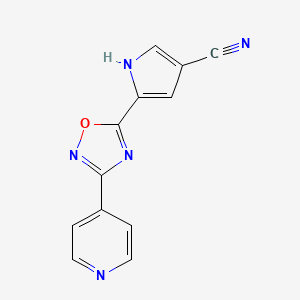
![2-(3-chloro-2-ethoxyphenyl)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B7356481.png)
![2-[2-phenyl-5-[(Z)-2-phenylethenyl]-1,2,4-triazol-3-yl]phenol](/img/structure/B7356483.png)
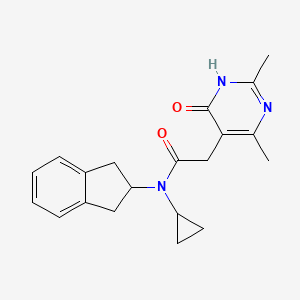
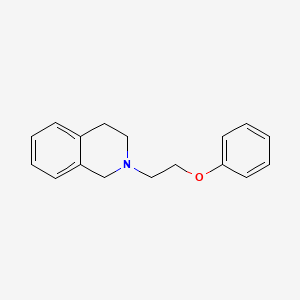

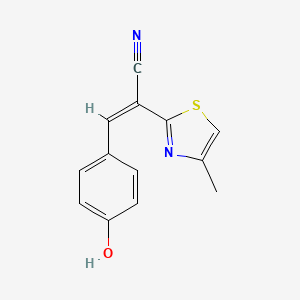
![(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile](/img/structure/B7356517.png)
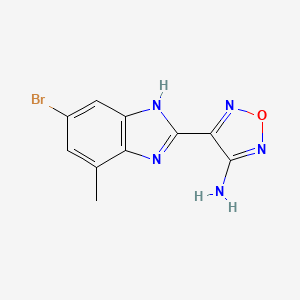
![S-[(E)-N-acetyl-N'-[(E)-pyridin-2-ylmethylideneamino]carbamimidoyl] ethanethioate](/img/structure/B7356538.png)
![3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid](/img/structure/B7356540.png)